methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate
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Overview
Description
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate is a chemical compound with a complex structure that includes a benzoate core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid.
Scientific Research Applications
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide groups on biological systems.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar sulfonamide group.
Sulfanilamide: An antibiotic with a simpler structure but similar functional groups.
Uniqueness
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various fields.
Properties
Molecular Formula |
C8H7ClFNO4S |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
FGKSNKAXYGCJLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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